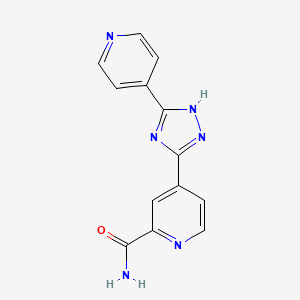

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide

Descripción general

Descripción

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is a heterocyclic compound that features a pyridine ring, a triazole ring, and a picolinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.

Introduction of the Picolinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been identified as an impurity of Topiroxostat, a drug used for treating hyperuricemia and gout. Its structural characteristics suggest potential as an enzyme inhibitor, particularly in pathways related to uric acid metabolism .

Anticancer Activity

Preliminary studies suggest that triazole derivatives may exhibit anticancer properties by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains an area of active research but holds promise for therapeutic applications in oncology .

Drug Development

The structural features of this compound make it a suitable scaffold for synthesizing novel pharmaceuticals targeting various diseases. Its ability to modulate biological pathways positions it as a candidate for further development in drug design .

Pharmacological Studies

Given its potential as an enzyme inhibitor and antimicrobial agent, this compound is valuable in pharmacological studies aimed at understanding drug interactions and mechanisms of action within biological systems .

Fungicides

Research has indicated that triazole compounds can function as effective fungicides in agriculture. Their ability to inhibit fungal growth suggests potential applications in crop protection against fungal pathogens .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using triazole derivatives similar to the compound . |

| Study B | Enzyme Inhibition | Identified the compound as a potent inhibitor of xanthine oxidase, relevant for gout treatment. |

| Study C | Anticancer Properties | Showed that triazole derivatives induce apoptosis in cancer cell lines, warranting further exploration into their therapeutic potential. |

Mecanismo De Acción

The mechanism of action of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Pyridin-4-yl)-1H-1,2,4-triazole: Lacks the picolinamide moiety.

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a benzoic acid group instead of picolinamide.

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)aniline: Contains an aniline group instead of picolinamide.

Uniqueness

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature also allows for greater versatility in chemical modifications and functionalization.

Actividad Biológica

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide (CAS No. 1992028-94-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H10N6O, with a molecular weight of 266.26 g/mol. It features a triazole ring and a pyridine moiety, which are known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N6O |

| Molecular Weight | 266.26 g/mol |

| CAS Number | 1992028-94-0 |

| Solubility | Soluble in water |

Anticancer Activity

Recent studies indicate that compounds containing triazole rings exhibit promising anticancer properties. The structure of this compound suggests potential for similar activities. For instance, related triazole derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231) and have been noted to induce apoptosis through caspase activation pathways .

Case Study:

A study evaluated the anticancer activity of triazole derivatives and found that certain modifications led to increased potency against cancer cells. The compound's mechanism involved the suppression of NF-kB and promotion of pro-apoptotic factors like p53 and Bax, which are critical in cancer cell apoptosis .

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes relevant in disease processes. For instance, it has been identified as a selective inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO can be beneficial in conditions such as gout and hyperuricemia.

Table: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µM) |

|---|---|

| Xanthine Oxidase | <7.56 |

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP3A4 | Yes |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate caspases (caspase 3/7, caspase 8, and caspase 9), leading to programmed cell death in cancer cells.

- Antioxidant Activity : Related compounds have shown radical scavenging capabilities, suggesting that this compound may also possess antioxidant properties .

- Enzyme Interaction : Its ability to inhibit enzymes like xanthine oxidase indicates a potential role in managing oxidative stress-related diseases.

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound has favorable absorption characteristics with high gastrointestinal (GI) absorption but does not readily cross the blood-brain barrier (BBB). This profile suggests it may be effective for systemic administration while minimizing central nervous system side effects.

Propiedades

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPFRXHDFAWVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.